2-Chloro-5-(trifluoromethoxy)phenol
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Overview
Description
“2-Chloro-5-(trifluoromethoxy)phenol” is a chemical compound with the CAS Number: 139625-85-7 . It has a molecular weight of 212.56 and is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “2-Chloro-5-(trifluoromethoxy)phenol” is 1S/C7H4ClF3O2/c8-5-2-1-4 (3-6 (5)12)13-7 (9,10)11/h1-3,12H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “2-Chloro-5-(trifluoromethoxy)phenol” are not available, it’s worth noting that aryl halides can undergo nucleophilic aromatic substitution when activated by substitution with strongly electron-attracting groups .Physical And Chemical Properties Analysis
“2-Chloro-5-(trifluoromethoxy)phenol” has a density of 1.459 g/mL at 25 °C . Its boiling point is 87-88 °C at 38 mmHg . The compound is a liquid at room temperature .Scientific Research Applications
1. Agrochemical Industry
- Application : Trifluoromethylpyridines are used as a key structural motif in active agrochemical ingredients . They are used in the protection of crops from pests .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
2. Pharmaceutical Industry
- Application : Trifluoromethyl group-containing drugs have been approved by the FDA . These compounds exhibit numerous pharmacological activities .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : In the past 20 years, 19 FDA-approved drugs contain the trifluoromethyl group as one of the pharmacophores .
Safety And Hazards
properties
IUPAC Name |
2-chloro-5-(trifluoromethoxy)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKASVHZCKSRNNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464382 |
Source
|
Record name | 2-chloro-5-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(trifluoromethoxy)phenol | |
CAS RN |
139625-85-7 |
Source
|
Record name | 2-chloro-5-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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